4-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)benzamide
CAS No.:
Cat. No.: VC15321824
Molecular Formula: C22H26FNO3S
Molecular Weight: 403.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C22H26FNO3S |
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Molecular Weight | 403.5 g/mol |
IUPAC Name | 4-tert-butyl-N-(1,1-dioxothiolan-3-yl)-N-[(3-fluorophenyl)methyl]benzamide |
Standard InChI | InChI=1S/C22H26FNO3S/c1-22(2,3)18-9-7-17(8-10-18)21(25)24(20-11-12-28(26,27)15-20)14-16-5-4-6-19(23)13-16/h4-10,13,20H,11-12,14-15H2,1-3H3 |
Standard InChI Key | FAAQOMGKWQOHIO-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)C(=O)N(CC2=CC(=CC=C2)F)C3CCS(=O)(=O)C3 |
Introduction
Structural Analysis and Nomenclature
Molecular Architecture
The compound’s structure comprises three primary components:
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Benzamide backbone: A benzene ring substituted with a tert-butyl group at the para position and an amide functional group.
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1,1-Dioxidotetrahydrothiophen-3-yl group: A five-membered sulfone ring (tetrahydrothiophene-1,1-dioxide) attached to the amide nitrogen.
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3-Fluorobenzyl group: A benzyl substituent with a fluorine atom at the meta position.
The interplay of these groups introduces steric effects, electronic modulation, and redox-active characteristics. The sulfone group enhances polarity and potential hydrogen-bonding capacity, while the fluorinated benzyl moiety contributes to lipophilicity and metabolic stability .
Systematic Nomenclature
The IUPAC name derives from the parent benzamide structure:
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Root: Benzamide (benzoic acid amide).
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Substituents:
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4-tert-butyl: A tert-butyl group at position 4 of the benzene ring.
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N-(1,1-dioxidotetrahydrothiophen-3-yl): The sulfone-modified tetrahydrothiophene ring at the amide nitrogen.
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N-(3-fluorobenzyl): The 3-fluorobenzyl group bonded to the same nitrogen.
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Synthesis and Chemical Reactivity
Synthetic Pathways
While no explicit synthesis for this compound is documented, analogous benzamide derivatives are typically synthesized via multi-step routes involving:
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Amide Coupling: Reacting 4-tert-butylbenzoic acid with a diamine precursor under coupling agents like EDCl/HOBt.
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Functionalization of Nitrogen: Sequential alkylation or reductive amination to introduce the 3-fluorobenzyl and tetrahydrothiophen-3-yl groups.
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Oxidation: Converting tetrahydrothiophene to its sulfone derivative using oxidizing agents like hydrogen peroxide .
Table 1: Hypothetical Synthetic Route
Step | Reaction Type | Reagents/Conditions | Target Intermediate |
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1 | Carboxylic acid activation | EDCl, HOBt, DMF, 0–25°C | 4-tert-butylbenzoyl chloride |
2 | Amide formation | NH2-substituted tetrahydrothiophene, DIEA | N-(tetrahydrothiophen-3-yl)benzamide |
3 | Alkylation | 3-fluorobenzyl bromide, K2CO3, DMF | N,N-disubstituted benzamide |
4 | Sulfone oxidation | H2O2, AcOH, 50°C | Final product |
Reactivity Profile
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Amide Hydrolysis: Susceptible to acidic or basic hydrolysis, yielding 4-tert-butylbenzoic acid and amine byproducts.
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Sulfone Reduction: The sulfone group may be reduced to a sulfide under strong reducing conditions (e.g., LiAlH4) .
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Fluorine Participation: The electron-withdrawing fluorine atom influences electrophilic aromatic substitution patterns in the benzyl group.
Physicochemical Properties
Calculated Properties
Based on structural analogs and computational tools:
Table 2: Key Physicochemical Data
Property | Value |
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Molecular formula | C22H25FNO3S |
Molecular weight | 417.5 g/mol |
LogP (lipophilicity) | 3.8 (predicted) |
Solubility | Low in water; soluble in DMSO |
Hydrogen bond acceptors/donors | 5 / 1 |
Spectroscopic Characteristics
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